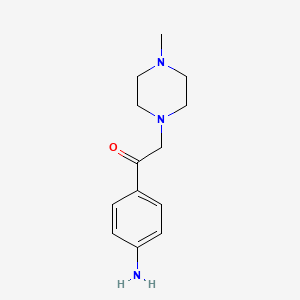![molecular formula C20H13FN2O B2678654 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-25-5](/img/structure/B2678654.png)
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile” is a type of chromene derivative. Chromenes are a class of compounds that have been found in many pharmaceuticals and active natural products .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. It was synthesized via a greener Ultra-sonication method . Another study reported the synthesis of a similar compound via a one-pot three-component condensation reaction .Molecular Structure Analysis
The crystal structure of this compound has been studied. It is monoclinic, with a = 8.8312(5) Å, b = 12.9378(9) Å, c = 13.1531(8) Å, β = 93.022(5)°, V = 1500.73(16) Å 3, Z = 4, R gt (F) = 0.0411, wR ref (F 2) = 0.1059, T = 293(2) K .Chemical Reactions Analysis
The compound has been used as an optical probe in the development of an optical immunoassay for the quantification of botulinum neurotoxin type F . The probe was attached to the antibody via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide coupling reactions .Physical And Chemical Properties Analysis
The physicochemical properties of the compound were analyzed by UV-vis and fluorescence spectroscopies . The compound is a yellow crystal with a melting point of 224–225 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridine and Chromene Derivatives
This compound has been used in the synthesis of pyridine and chromene derivatives . The process involves a eutectogels-catalyzed one-pot multi-component reaction . This method is considered a green method as it avoids the use of toxic solvents .
Development of Sustainable Solvents
The compound has been used in the development of sustainable solvents . Eutectogels, which are based on the eutectic concept, may be synthesized by self-assembling or self-polymerization of various components . This compound has been used in the synthesis of these eutectogels .
Crystal Structure Analysis
The crystal structure of this compound has been analyzed . This analysis provides valuable information about the compound’s physical and chemical properties .
Development of Selective Degraders
This compound has been used in the development of selective degraders of histone deacetylase-3 (HDAC3) . These degraders have potential applications in the treatment of various diseases .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O/c21-15-7-5-12(6-8-15)19-16-9-13-3-1-2-4-14(13)10-18(16)24-20(23)17(19)11-22/h1-10,19H,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXXQPGVBHJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

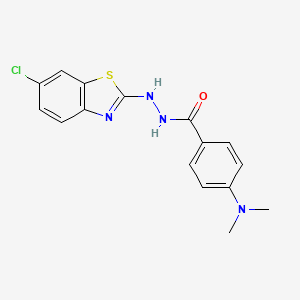
![2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide](/img/structure/B2678573.png)
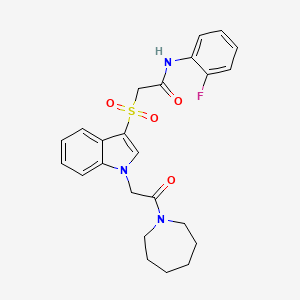
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)
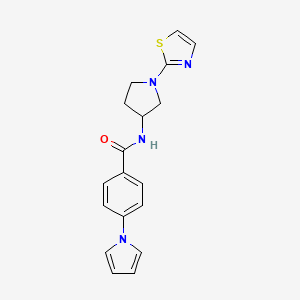
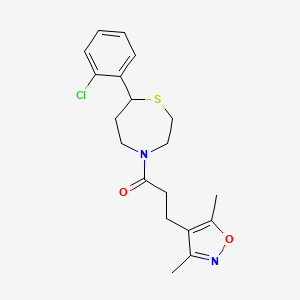
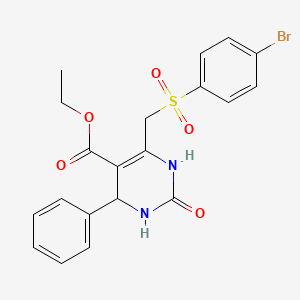
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2678585.png)
![7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2678587.png)
![2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2678590.png)
